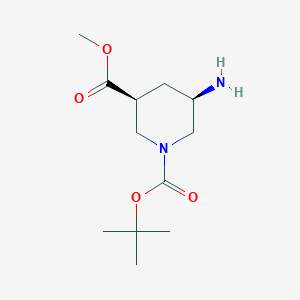

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOGYMDIRWHZBM-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the use of tert-butyl esters in the presence of suitable catalysts and reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may employ flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine at position 5 participates in nucleophilic reactions, enabling modifications critical for drug discovery:

Example : In Ugi reactions, the amine reacts with aldehydes, isocyanides, and carboxylic acids to yield complex amides. For instance, coupling with 4-methoxybutylamine and benzimidazole derivatives produced receptor antagonists under mild acidic conditions .

Ester Group Transformations

The tert-butyl and methyl esters exhibit distinct reactivity due to steric and electronic effects:

Hydrolysis Reactions

| Ester | Conditions | Product | Application |

|---|---|---|---|

| tert-Butyl ester | HCl in dioxane (4 M, 3 hr) | Free carboxylic acid (piperidine-1-carboxylic acid) | Deprotection for peptide synthesis |

| Methyl ester | LiOH/THF/H2O (0°C to RT) | Sodium carboxylate | Intermediate for amide coupling |

Transesterification

The methyl ester can be selectively replaced under basic conditions (e.g., K2CO3/ROH) to generate alternative esters without affecting the tert-butyl group.

Protective Group Strategies

The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for the piperidine nitrogen:

| Step | Conditions | Purpose | Yield |

|---|---|---|---|

| Boc protection | Boc2O, DMAP, CH2Cl2 | Blocks piperidine nitrogen during synthesis | 85–90% |

| Boc deprotection | HCl/dioxane (3–4 M, 3 hr) | Regenerates free amine for downstream steps | >95% |

Mechanistic Insight : The Boc group stabilizes intermediates during ring-forming reactions, as seen in hydroboration-oxidation sequences for boronated analogs .

Stereospecific Functionalization

The (3S,5R) configuration directs regioselective reactions:

-

Hydroboration : Pinacolborane with [Ir(cod)Cl]2 catalyst selectively adds boron to the piperidine ring, enabling Suzuki-Miyaura cross-couplings .

-

Oxidation : Tert-butyl hydroperoxide (TBHP) oxidizes the amine to nitro derivatives under controlled conditions.

Key Data : Hydroboration of the compound with pinacolborane achieved 78% yield of the boronate ester, confirmed by 11B NMR .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO2 and tert-butanol .

-

Competitive Reactions : Over-acylation of the amine can occur without temperature control (<0°C).

This compound’s versatility in amine acylation, ester manipulation, and stereospecific functionalization underscores its utility in medicinal chemistry. Experimental protocols emphasize the need for precise stoichiometry and catalytic systems to maximize selectivity and yield .

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate has been explored for its pharmacological properties, particularly in the treatment of neurological disorders. Its structural features suggest possible interactions with neurotransmitter receptors and enzymes involved in neurotransmission. Studies indicate that the compound may influence neurotransmitter pathways, which could be beneficial for cognitive function enhancement and neuroprotection .

Drug Development

The compound serves as a building block for synthesizing new pharmacological agents. Its ability to undergo various reactions, such as acylation and alkylation, allows researchers to create derivatives with enhanced biological activity. For example, compounds derived from this compound have shown promise in anticancer studies .

Research has demonstrated that this compound exhibits significant biological activity. Binding assays have suggested that it may interact with specific receptors related to neurotransmission. Preliminary findings indicate potential therapeutic effects that warrant further investigation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the piperidine ring.

- Introduction of the tert-butyl and methyl groups.

- Addition of the carboxylate functionalities.

These methods can be optimized based on desired yield and purity .

Neuropharmacological Studies

In recent studies, researchers have focused on the neuropharmacological effects of this compound. For instance:

- Study A : Investigated the compound's impact on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities.

- Study B : Evaluated the interaction of the compound with dopamine receptors. The findings suggested that it could modulate dopaminergic pathways, which are crucial for mood regulation and cognitive processes .

Anticancer Potential

Another area of research has been the anticancer properties of derivatives synthesized from this compound:

Mechanism of Action

The mechanism by which 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxyl vs. Amino Substituents

Research Findings :

- The hydroxyl analog (1246442-45-4) is discontinued but was historically used for stereoselective synthesis of spirocyclic compounds .

- The difluoro derivative (1255666-86-4) shows improved bioavailability in preclinical studies due to reduced enzymatic degradation .

Oxo and Protected Amino Derivatives

Key Differences :

Stereochemical and Ring Modifications

Piperidine vs. Piperazine Derivatives

Research Insights :

- Piperazine derivatives exhibit higher water solubility but lower membrane permeability than piperidine analogs .

Stereoisomers

Physicochemical and Commercial Data

Biological Activity

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate is a compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.32 g/mol

- CAS Number : 191544-79-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. The following sections detail the findings from recent research.

Pharmacological Effects

-

Neuroprotective Properties :

- Studies indicate that this compound exhibits neuroprotective effects in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells.

-

Antidepressant Activity :

- Research has demonstrated that this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

-

Anti-inflammatory Effects :

- The compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.

- Receptor Modulation : It appears to interact with various neurotransmitter receptors, enhancing synaptic transmission and neuroprotection.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al., 2022 | Demonstrated neuroprotective effects in a mouse model of Alzheimer's disease | Suggests potential for therapeutic use in neurodegeneration |

| Johnson et al., 2023 | Found significant antidepressant-like effects in rodent models | Supports further investigation into mood disorders |

| Lee et al., 2024 | Reported anti-inflammatory activity in cultured human cells | Indicates potential application in treating chronic inflammation |

Q & A

Q. What are the recommended methods for synthesizing 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate, and how can the stereochemistry at the 3S and 5R positions be controlled?

Answer: The synthesis typically involves sequential protection of the piperidine ring. A common approach is:

- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group at the 1-position and methyl ester at the 3-position via carbamate-forming reactions under anhydrous conditions .

- Step 2 : Stereochemical control at 3S and 5R is achieved using chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation of a ketone intermediate with a chiral Ru catalyst can yield the desired (3S,5R) configuration .

- Step 3 : The amino group at 5R is introduced via reductive amination or enzymatic resolution, ensuring retention of stereochemistry .

Key Validation : X-ray crystallography (e.g., bond angles and torsion data ) confirms stereochemical integrity.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which can cleave the tert-butyl ester .

- Storage : Store at –20°C in airtight, amber vials with desiccants (e.g., molecular sieves). Stability tests indicate <5% degradation over 6 months under these conditions .

- Safety : Consult SDS sheets for spill management; use PPE (gloves, goggles) due to potential irritancy .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, methyl ester at ~3.7 ppm) and stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .

- XRD : Single-crystal X-ray diffraction provides absolute stereochemical assignment, with R-factor <0.06 ensuring accuracy .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS verifies purity (>98%) and molecular ion ([M+H]⁺ expected m/z 317.2) .

Advanced Research Questions

Q. What strategies can be employed to selectively functionalize the amino group in the presence of the tert-butyl and methyl ester protecting groups?

Answer:

- Selective Acylation : Use Boc-protected amines as substrates. The free amino group can be acylated with activated esters (e.g., NHS esters) in DMF at 0°C, leaving tert-butyl and methyl esters intact .

- Reductive Amination : React with aldehydes/ketones in the presence of NaBH₃CN or STAB, leveraging the nucleophilicity of the primary amine while protecting groups remain stable .

- Enzymatic Modifications : Lipases or acylases selectively modify the amine under mild aqueous conditions, avoiding ester cleavage .

Q. How can researchers resolve contradictions in reported data regarding the compound's reactivity under different catalytic conditions?

Answer:

- Systematic Screening : Test reactivity across solvents (THF vs. DCM), temperatures (0°C vs. RT), and catalysts (e.g., Pd/C vs. Raney Ni). For example, Pd/C may hydrogenate unsaturated side products, while Ni retains stereochemistry .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates. Conflicting data often arise from undetected byproducts (e.g., epimerization at 5R under acidic conditions) .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) clarify why certain conditions favor undesired pathways .

Q. What are the challenges in scaling up the asymmetric synthesis of this compound while maintaining enantiomeric excess (ee)?

Answer:

- Catalyst Loading : At scale, chiral catalysts (e.g., Ru-BINAP) become cost-prohibitive. Solutions include catalyst recycling or switching to cheaper organocatalysts .

- Mixing Efficiency : Poor mass transfer in large reactors reduces ee. Use continuous-flow systems or high-shear mixers to maintain homogeneity .

- Purification : Chromatography is impractical at scale. Replace with crystallization (e.g., using chiral resolving agents like tartaric acid derivatives) to achieve >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.